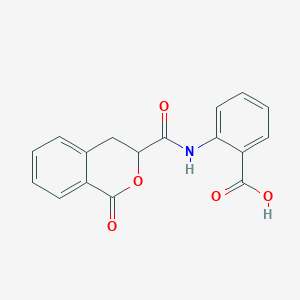
2-(1-Oxoisochroman-3-carboxamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Oxoisochroman-3-carboxamido)benzoic acid, also known as oxicam, is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). Oxicam is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever. Oxicam has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Öberg et al. (2012) involved the synthesis and evaluation of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues, demonstrating their potent antiadenoviral activities. The research highlights the significance of specific substituent patterns and the presence of a carboxylic acid group for antiadenoviral efficacy, with some compounds showing low cell toxicity and high potency as inhibitors of adenovirus replication (Öberg et al., 2012).
Luminescence in Materials Science
Sivakumar et al. (2011) explored lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates. The study focuses on the syntheses, crystal structures, and photophysical properties of these compounds. It was found that the coordinated benzoate ligands serve as efficient light-harvesting chromophores, with certain complexes exhibiting bright green luminescence efficiencies, underscoring their potential in materials science applications (Sivakumar et al., 2011).
Advanced Organic Synthesis Techniques
Chang et al. (2020) detailed a synthesis approach for 1-oxoisochromans via t BuO2H/Cu(acac)2-mediated oxidative lactonization of o-allyl arylaldehydes. This method represents a concise route for the synthesis of 1-oxoisochromans, involving oxidation and sequential intramolecular lactonization, highlighting its significance in organic synthesis and potential pharmaceutical applications (Chang et al., 2020).
Receptor Binding and Pharmacological Applications
A study on the receptor binding sites of hypoglycemic sulfonylureas and related [(acylamino)alkyl]benzoic acids by Brown and Foubister (1984) discusses the structural requirements for binding at insulin-releasing receptor sites of pancreatic beta cells. This research underscores the importance of specific functional groups in eliciting hypoglycemic activity, offering insights into the development of new therapeutic agents for diabetes management (Brown & Foubister, 1984).
Eigenschaften
IUPAC Name |
2-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c19-15(18-13-8-4-3-7-12(13)16(20)21)14-9-10-5-1-2-6-11(10)17(22)23-14/h1-8,14H,9H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGXWFYACBINND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Oxoisochroman-3-carboxamido)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

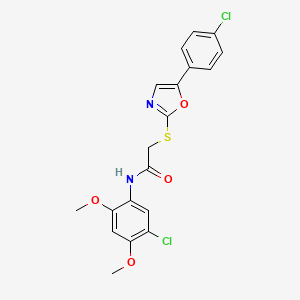

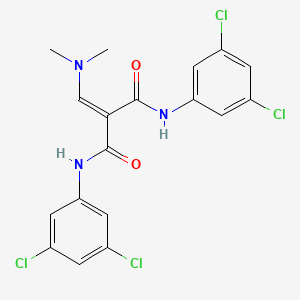
![ethyl 2-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2565091.png)

![3-Azabicyclo[4.3.1]decane-4,8-dione](/img/structure/B2565093.png)
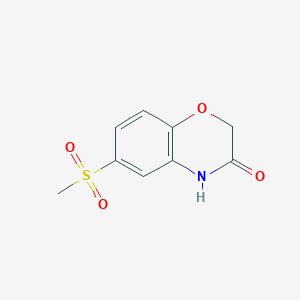
![N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2565095.png)
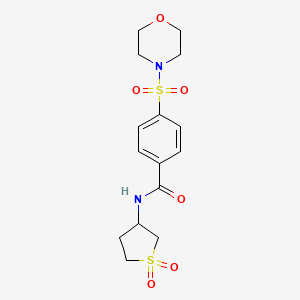
![N-[(4-benzyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2565097.png)
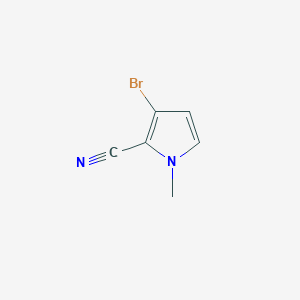
![N-[2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide](/img/structure/B2565099.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2565100.png)
